molecular formula C12H18N2 B1270914 (S)-3-Aminomethyl-1-benzylpyrrolidine CAS No. 229323-07-3

(S)-3-Aminomethyl-1-benzylpyrrolidine

Cat. No. B1270914
M. Wt: 190.28 g/mol
InChI Key: SUAKIVNGQVUKJA-LBPRGKRZSA-N
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Description

(S)-3-Aminomethyl-1-benzylpyrrolidine is a compound of interest in the field of organic chemistry, particularly in the synthesis of stereoisomers and derivatives with potential biological activities. The research on this compound and its analogs has led to the development of various synthetic routes and the exploration of its potential as a pharmacophore in drug discovery.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been demonstrated through various methods. For instance, the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids was achieved using a diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide, resulting in high diastereomeric excess and overall yield . Another approach involved the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, showcasing a method that provided high yield and diastereoselectivity through a series of reactions including methylation, reduction, protection, and mesylation . Additionally, the first asymmetric synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine was reported, with a key step being a tethered aminohydroxylation to introduce amino alcohol functionality .

Molecular Structure Analysis

The molecular structure of (S)-3-aminomethyl-1-benzylpyrrolidine and its derivatives is crucial for their biological activity. The stereochemistry of these compounds is particularly important, as evidenced by the synthesis of various stereoisomers with high diastereomeric and enantiomeric excesses . The precise configuration of the substituents on the pyrrolidine ring affects the compound's interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (S)-3-aminomethyl-1-benzylpyrrolidine derivatives are characterized by their selectivity and efficiency. Key reactions include diastereoselective conjugate additions, methylation, reduction, protection, mesylation, and aminohydroxylation. These reactions are carefully orchestrated to achieve the desired stereochemistry and functional group incorporation .

Physical and Chemical Properties Analysis

While the abstracts provided do not detail the physical and chemical properties of (S)-3-aminomethyl-1-benzylpyrrolidine specifically, such properties are typically characterized by the compound's solubility, melting point, boiling point, and stability. These properties are influenced by the molecular structure and the presence of functional groups, which in turn affect the compound's reactivity and its potential use in further chemical transformations.

Biological Evaluation

The biological evaluation of (S)-3-aminopyrrolidine derivatives has shown promising anticancer activities. Inhibition activities of these compounds on various kinases suggest that they may exert their effects by blocking the PI3K/Akt signaling pathway and inhibiting ABL kinase, among other targets. Structural modifications, such as the inclusion of a benzylsulfonyl group, have been found to be crucial for the biological activity of these compounds . This information is valuable for guiding further optimization of (S)-3-aminopyrrolidine derivatives for potential therapeutic use.

Scientific Research Applications

  • Brain-Reading Devices : A study published in Nature Human Behaviour on May 13, 2024, discusses the development of brain implants that can decode internal speech . This technology could be particularly useful for people with conditions like locked-in syndrome . Although this study doesn’t specifically mention “(S)-3-Aminomethyl-1-benzylpyrrolidine”, it’s an example of the kind of cutting-edge research being conducted in the field of neuroscience.

  • Quantum Physics : An international research team has been solving challenging computational problems in quantum physics using a new method called wavefunction matching . This approach has applications in fields such as nuclear physics, enabling theoretical calculations of atomic nuclei that were previously not possible . Again, while this research doesn’t specifically involve “(S)-3-Aminomethyl-1-benzylpyrrolidine”, it’s an example of the kind of complex scientific problems that researchers are tackling today.

  • Brain-Reading Devices : A study published in Nature Human Behaviour on May 13, 2024, discusses the development of brain implants that can decode internal speech . This technology could be particularly useful for people with conditions like locked-in syndrome . Although this study doesn’t specifically mention “(S)-3-Aminomethyl-1-benzylpyrrolidine”, it’s an example of the kind of cutting-edge research being conducted in the field of neuroscience.

  • Quantum Physics : An international research team has been solving challenging computational problems in quantum physics using a new method called wavefunction matching . This approach has applications in fields such as nuclear physics, enabling theoretical calculations of atomic nuclei that were previously not possible . Again, while this research doesn’t specifically involve “(S)-3-Aminomethyl-1-benzylpyrrolidine”, it’s an example of the kind of complex scientific problems that researchers are tackling today.

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves identifying areas where further research on the compound could be beneficial. It could include potential applications, modifications to improve its properties, or new synthesis methods.


For a specific compound like “(S)-3-Aminomethyl-1-benzylpyrrolidine”, you would need to search scientific literature or databases for relevant papers and data. Please note that not all compounds will have information available for all these categories, especially if they are not widely studied. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re affiliated with a research institution, you might also have access to a research librarian who can assist with your search.


properties

IUPAC Name

[(3S)-1-benzylpyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAKIVNGQVUKJA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364035
Record name (S)-3-Aminomethyl-1-benzylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Aminomethyl-1-benzylpyrrolidine

CAS RN

229323-07-3
Record name (S)-3-Aminomethyl-1-benzylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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